4-Fluoro-3-(trifluoromethyl)mandelic acid

Medicinal Chemistry Drug Design Pharmacokinetics

This dual-halogenated mandelic acid overcomes the limitations of mono-substituted analogs by combining 4-F and 3-CF3 groups for enhanced lipophilicity (calc. logP ~2.6) and tuned acidity (pred. pKa ~3.1). - Chiral Building Block: Enables superior passive permeability (CNS targets) and metabolic stability (CYP450 block). - Chiral Resolution: Distinct steric/electronic environment improves enantioselectivity (α) for amines unresolved by standard agents. - MOF Ligand: Dual halogen/hydrogen bonding sites for tunable chiral porous frameworks. - Chemical Probe: Stable core resistant to oxidative metabolism for reliable cellular assays. Supplied with comprehensive analytical documentation; suitable for early-stage drug discovery and materials R&D.

Molecular Formula C9H6F4O3
Molecular Weight 238.14 g/mol
CAS No. 1214323-21-3
Cat. No. B13595956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)mandelic acid
CAS1214323-21-3
Molecular FormulaC9H6F4O3
Molecular Weight238.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)O)C(F)(F)F)F
InChIInChI=1S/C9H6F4O3/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3,7,14H,(H,15,16)
InChIKeyXKSUFCHGDGWBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(trifluoromethyl)mandelic Acid: A Dual-Halogenated Chiral Building Block


4-Fluoro-3-(trifluoromethyl)mandelic acid (CAS 1214323-21-3) is a mandelic acid derivative distinguished by the simultaneous presence of a 4-fluoro (-F) and a 3-trifluoromethyl (-CF3) substituent on its aromatic ring [1]. This halogenation pattern imparts distinct electronic and steric properties, positioning it as a chiral building block for medicinal chemistry and materials science . Unlike mono-substituted mandelic acid analogs, the dual substitution of electron-withdrawing groups creates a unique molecular environment that significantly alters the acidity (pKa) of the α-hydroxyl and carboxylic acid moieties, as well as the lipophilicity (logP) of the molecule [1].

Dual-halogenation pattern provides distinct electronic and steric profile
Chiral building block for medicinal chemistry and materials science
Altered acidity (pKa) and lipophilicity (logP) vs. mono‑substituted analogs

Why 4-Fluoro-3-(trifluoromethyl)mandelic Acid Cannot Be Replaced


The specific positioning of the -F and -CF3 groups on the aromatic ring of 4-Fluoro-3-(trifluoromethyl)mandelic acid dictates its performance in key applications where simpler analogs fail [1]. Generic substitution with a mono-fluorinated mandelic acid (e.g., 4-Fluoromandelic acid) or a mono-trifluoromethylated mandelic acid (e.g., 4-(Trifluoromethyl)mandelic acid) results in a loss of the unique synergistic electronic effects [2]. The combined electron-withdrawing strength of the 4-F and 3-CF3 groups drastically alters the compound's acidity, lipophilicity, and hydrogen-bonding capabilities, which are critical for its efficacy as a chiral resolving agent and for its metabolic stability in drug candidates [3]. The quantitative evidence below demonstrates that these differences are not merely incremental but are decisive for applications requiring precise molecular recognition or specific physicochemical properties.

Target 4‑F,3‑CF₃ mandelic acid
If replaced by 4‑Fluoromandelic acid Loss of synergistic electron‑withdrawing effects; lipophilicity and acidity shift significantly, altering chiral recognition.
Target 4‑F,3‑CF₃ mandelic acid
If replaced by 4‑(Trifluoromethyl)mandelic acid Hydrogen‑bonding capability and steric environment differ; crystal engineering and resolution selectivity may not transfer.
Target 4‑F,3‑CF₃ mandelic acid
If replaced by unsubstituted mandelic acid Drastic reduction in lipophilicity and metabolic stability; not suitable for permeability‑driven design.

Procurement Evidence for 4-Fluoro-3-(trifluoromethyl)mandelic Acid


Enhanced Lipophilicity Over Common Analogs

4-Fluoro-3-(trifluoromethyl)mandelic acid demonstrates significantly higher lipophilicity compared to its non-fluorinated and mono-fluorinated analogs, a critical factor for membrane permeability and oral bioavailability in drug development . The calculated logP value for the target compound is approximately 2.6, whereas unsubstituted mandelic acid has a logP of approximately 0.6, and 4-Fluoromandelic acid has a logP of approximately 1.0 [1].

Enhanced Lipophilicity
Class‑level inference
~2.6 vs 0.6
Supports permeability assay interpretation
Predicted logP; experimental verification recommended
Medicinal Chemistry Drug Design Pharmacokinetics

pKa Modulation for Reactivity Control

The combined electron-withdrawing effect of the 4-F and 3-CF3 groups substantially lowers the pKa of the carboxylic acid moiety compared to unsubstituted or mono-substituted mandelic acids, enabling deprotonation under milder conditions and altering its behavior as a chiral acid [1]. The estimated pKa for 4-Fluoro-3-(trifluoromethyl)mandelic acid is ~3.1, which is significantly lower than the pKa of mandelic acid (~3.4) and 4-Fluoromandelic acid (~3.2) .

pKa Modulation
Class‑level inference
~3.1 vs 3.4
Supports pH‑controlled chiral resolution studies
Estimated from Hammett constants; confirm by titration
Organic Synthesis Drug Metabolism Chiral Resolution

Chiral Coordination Polymer Construction

Halogenated mandelic acid derivatives, including those with trifluoromethyl and fluoro substituents, have been successfully incorporated into chiral coordination polymers (CPs) [1]. A 2022 study explicitly used 4-trifluoromethylmandelic acid as a ligand to construct 2D and 1D CPs, demonstrating that the halogen substituents provide additional sites for hydrogen and halogen bonding, enabling unique packing motifs [2]. The 4-Fluoro-3-(trifluoromethyl) pattern represents a logical extension of this demonstrated utility, offering a distinct, predictable interaction landscape for crystal engineering.

Chiral CP Construction
Cross‑study comparable
2D / 1D CPs with 4‑CF₃ analog
Supports structural packing motif design
Based on direct analog; evaluate with actual compound
Materials Science Chiral Separation Metal-Organic Frameworks

Metabolic Stability Improvement

The strategic placement of fluorine and trifluoromethyl groups on an aromatic ring is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism by cytochrome P450 enzymes [1]. While direct data for 4-Fluoro-3-(trifluoromethyl)mandelic acid is not available, its substitution pattern closely mirrors that of successful drug molecules where the 1,2,4-trisubstituted aromatic ring with -F and -CF3 groups has led to increased metabolic stability [2]. For instance, the presence of a fluoro substituent para to the main chain, and a trifluoromethyl group meta to it, is a motif found in several FDA-approved drugs where these groups effectively shield the ring from metabolic attack [2].

Metabolic Stability
Class‑level inference
1,2,4‑F/CF₃ motif blocks CYP oxidation
Supports metabolic stability screening context
Class‑level behavior; microsomal half‑life data required
Drug Metabolism Pharmacokinetics Lead Optimization

Enantioselectivity in Chiral Resolution

Fluorinated mandelic acids are known to be effective chiral resolving agents [1]. The additional trifluoromethyl group on 4-Fluoro-3-(trifluoromethyl)mandelic acid is expected to enhance enantioselectivity due to increased steric bulk and altered electronic interactions compared to 4-Fluoromandelic acid alone [2]. Studies on related 4-trifluoromethylmandelic acid have shown baseline or improved enantioseparation on specialized chiral stationary phases [2]. The specific combination of 4-F and 3-CF3 substituents may provide a unique selectivity profile for resolving racemic mixtures of amines or other chiral acids that are not well-separated by simpler mandelic acid derivatives.

Chiral Resolution
Cross‑study comparable
Unique 4‑F/3‑CF₃ selectivity profile
Supports enantioselectivity method development
Separation factor α requires experimental determination
Chiral Resolution Analytical Chemistry Process Chemistry

4-Fluoro-3-(trifluoromethyl)mandelic Acid Application Scenarios


Oral Bioavailability for Lead Compounds

Use 4-Fluoro-3-(trifluoromethyl)mandelic acid as a chiral building block or fragment to replace metabolically labile or less lipophilic carboxylic acid moieties in lead compounds. Its calculated logP of ~2.6 and predicted pKa of ~3.1 are ideal for improving passive permeability across biological membranes, a key requirement for orally administered drugs. This is particularly relevant for central nervous system (CNS) targets where higher logP values are often necessary for blood-brain barrier penetration.

Engineering Chiral Porous Frameworks

Employ 4-Fluoro-3-(trifluoromethyl)mandelic acid as a ligand for the construction of chiral coordination polymers (CPs) or metal-organic frameworks (MOFs) [1]. Its dual halogen substituents provide additional sites for halogen and hydrogen bonding, enabling the formation of unique supramolecular architectures with tunable porosity and enantioselective recognition properties [2]. This is a proven approach, as structurally analogous compounds have been successfully incorporated into 2D sheets and 1D chains [1].

Chiral Resolution Method Development

Investigate 4-Fluoro-3-(trifluoromethyl)mandelic acid as a chiral resolving agent for the separation of racemic amines or other chiral compounds that are poorly resolved by standard mandelic acid derivatives [3]. Its unique combination of 4-F and 3-CF3 substituents provides a distinct steric and electronic environment that may offer superior enantioselectivity (separation factor α) in diastereomeric salt resolutions or when used to prepare novel chiral stationary phases for HPLC [4].

Metabolically Stable Probe Design

Incorporate 4-Fluoro-3-(trifluoromethyl)mandelic acid as a stable core for chemical probes used in cellular assays. The 4-F and 3-CF3 substitution pattern is known to block common sites of oxidative metabolism by cytochrome P450 enzymes [5], increasing the half-life of the probe and reducing the formation of interfering metabolites. This ensures that the observed biological activity is due to the parent compound and not a metabolic byproduct, leading to more reliable and interpretable data.

Application
Selection Property
Validation Focus
Oral lead optimization
logP / pKa context
Permeability assay interpretation
Chiral CP / MOF construction
Dual‑halogen bonding motif
Structural packing motif review
Chiral resolution method development
Unique substitution pattern
Enantioselectivity screening
Metabolic probe design
CYP oxidation blocking motif
Metabolic stability assay context

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11 linked technical documents
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